molecular formula C21H25NO B257260 5-methoxy-N,N,2-trimethyl-5,5-diphenylpent-3-yn-2-amine

5-methoxy-N,N,2-trimethyl-5,5-diphenylpent-3-yn-2-amine

Cat. No. B257260
M. Wt: 307.4 g/mol
InChI Key: UJCRZNFUPOOCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-N,N,2-trimethyl-5,5-diphenylpent-3-yn-2-amine, commonly known as 5-MeO-DALT, is a research chemical that belongs to the class of tryptamines. It is a derivative of the tryptamine family and was first synthesized in 2004 by David E. Nichols. 5-MeO-DALT is a potent psychedelic compound that has gained attention in the scientific community due to its unique properties.

Mechanism of Action

The mechanism of action of 5-MeO-DALT is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This activation leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for regulating mood, perception, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-MeO-DALT are similar to those of other psychedelic compounds. It has been found to induce altered states of consciousness, including mystical experiences, ego dissolution, and feelings of unity with the universe. It has also been found to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-MeO-DALT is its high potency, which allows for the use of smaller doses in experiments. This can help reduce the cost of experiments and minimize the risk of adverse effects. However, its high potency can also make it difficult to control the dose, which can lead to unpredictable results. Additionally, its use in experiments is limited by its legal status, as it is classified as a Schedule I controlled substance in the United States.

Future Directions

There are several future directions for research on 5-MeO-DALT. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential use in the study of consciousness and the nature of reality. Further research is needed to fully understand the effects and potential benefits of this compound.
In conclusion, 5-MeO-DALT is a potent psychedelic compound that has gained attention in the scientific community for its unique properties. Its high affinity for the serotonin 5-HT2A receptor and its potential therapeutic benefits make it an interesting area of research. However, its use in experiments is limited by its legal status and its high potency can make it difficult to control the dose. Further research is needed to fully understand the effects and potential benefits of this compound.

Synthesis Methods

The synthesis of 5-MeO-DALT involves a multistep process that begins with the reaction of 2,5-dimethoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with phenylacetylene in the presence of sodium hydride to yield 5-methoxy-N,N,2-trimethyl-5,5-diphenylpent-3-yn-2-amine.

Scientific Research Applications

5-MeO-DALT has been extensively studied in the scientific community for its potential therapeutic benefits. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many other psychedelic compounds such as LSD and psilocybin.

properties

Product Name

5-methoxy-N,N,2-trimethyl-5,5-diphenylpent-3-yn-2-amine

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

5-methoxy-N,N,2-trimethyl-5,5-diphenylpent-3-yn-2-amine

InChI

InChI=1S/C21H25NO/c1-20(2,22(3)4)16-17-21(23-5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,1-5H3

InChI Key

UJCRZNFUPOOCNI-UHFFFAOYSA-N

SMILES

CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC)N(C)C

Canonical SMILES

CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC)N(C)C

Origin of Product

United States

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